Benz(a)anthracene, 6,7-dimethyl-
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Overview
Description
Benz(a)anthracene, 6,7-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 6 and 7 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benz(a)anthracene, 6,7-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-step procedure to synthesize substituted anthracenes involves a [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene derivatives .
Scientific Research Applications
Benz(a)anthracene, 6,7-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of environmental pollutants on human health. Some specific applications include:
Chemistry: Used to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Employed in research on DNA adduct formation and mutagenesis.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Investigated for its role in the formation of soot and other combustion by-products
Mechanism of Action
The carcinogenic effects of benz(a)anthracene, 6,7-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. This process involves the formation of epoxides and diol epoxides, which are highly reactive and can cause DNA damage .
Comparison with Similar Compounds
Benz(a)anthracene, 6,7-dimethyl- is similar to other polycyclic aromatic hydrocarbons such as:
Benz(a)anthracene: The parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
The uniqueness of benz(a)anthracene, 6,7-dimethyl- lies in its specific methylation pattern, which influences its reactivity and biological effects .
Properties
CAS No. |
20627-28-5 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6,7-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)19-12-16-8-3-5-9-17(16)14(2)20(13)19/h3-12H,1-2H3 |
InChI Key |
WPDOEEIWRBGJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C(=C13)C |
Origin of Product |
United States |
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